Product packaging for Nbg-gma(Cat. No.:CAS No. 101184-87-6)

Nbg-gma

Cat. No.: B009143
CAS No.: 101184-87-6
M. Wt: 307.34 g/mol
InChI Key: NVPZFLQHKUAKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nbg-gma (Nano-Bioactive Glass-Methacrylate) is an experimental nanocomposite designed for the advancement of bioactive dental materials, particularly in orthodontic adhesives and restorative dentistry. It integrates nano-bioglass-silver (nBG@Ag) particles within a resin matrix, typically composed of Bis-GMA and TEGDMA, creating a material that synergizes the benefits of biocompatibility, antimicrobial action, and remineralization potential. Main Applications: • Enhanced Orthodontic Adhesives: Incorporated into orthodontic composites to prevent white spot lesions (early carious lesions) around brackets by providing sustained remineralization and antimicrobial activity. • Restorative Dentistry: Used in the development of resin-modified glass ionomer cements (RMGICs) and other restorative materials to promote the remineralization of affected dentin and inhibit secondary caries. • Biomimetic Remineralization Research: Serves as a key material in studies focused on rebuilding demineralized enamel and dentin structure through the deposition of hydroxyapatite. Research Value and Mechanism of Action: this compound's research value lies in its multi-functional mechanism. The nano-bioglass (nBG) component releases calcium and phosphate ions upon contact with physiological fluids, creating a supersaturated environment that encourages the reprecipitation of hydroxyapatite on the tooth surface, effectively remineralizing early lesions. The incorporated silver (Ag) nanoparticles provide a potent and sustained antimicrobial effect, significantly reducing the growth of cariogenic bacteria like Streptococcus mutans . The methacrylate resin matrix ensures practical handling and bond strength for dental applications. Studies confirm that while the addition of nBG@Ag may moderately reduce shear bond strength, it remains above clinically acceptable thresholds, making it a viable and enhanced material for research and development. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO5 B009143 Nbg-gma CAS No. 101184-87-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101184-87-6

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

2-[benzyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]acetic acid

InChI

InChI=1S/C16H21NO5/c1-12(2)16(21)22-11-14(18)9-17(10-15(19)20)8-13-6-4-3-5-7-13/h3-7,14,18H,1,8-11H2,2H3,(H,19,20)

InChI Key

NVPZFLQHKUAKTM-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O

Canonical SMILES

CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O

Synonyms

N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine
N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, dicalcium salt
NBG-GMA

Origin of Product

United States

Contextualization of Nbg Gma Within Advanced Biomaterials Science

The development of NBG-GMA is situated at the intersection of several key disciplines within biomaterials science, including bioactive ceramics, polymer chemistry, and tissue engineering. The fundamental premise of this composite is to combine the therapeutic properties of nano-bioactive glass with the structural integrity and processability of a methacrylate-based polymer.

Nano-bioactive glass (NBG) is a class of synthetic material known for its ability to bond with living tissues, both hard and soft. This bioactivity is attributed to the formation of a hydroxy-carbonate apatite (HCA) layer on its surface when it comes into contact with physiological fluids. This HCA layer is chemically and structurally similar to the mineral phase of bone, facilitating a strong and stable interface with host tissue. Furthermore, the dissolution of NBG releases ions such as calcium, silicon, and phosphate (B84403), which have been shown to stimulate cellular responses conducive to tissue regeneration. The use of nano-sized particles of bioactive glass increases the surface area available for these reactions, potentially enhancing the material's bioactivity.

Glycidyl (B131873) methacrylate (B99206) (GMA) is a monomer that is widely used in the production of epoxy and acrylate (B77674) resins. nih.gov Its bifunctional nature, containing both an epoxide and a methacrylate group, allows it to form cross-linked polymer networks. nih.gov In the context of biomaterials, particularly in dentistry, the related compound bisphenol A-glycidyl methacrylate (Bis-GMA) has been a foundational monomer in dental composites since its introduction by Rafael Bowen in 1962. nist.gov These resins serve as a durable matrix for inorganic fillers, providing the necessary mechanical strength for applications such as dental restorations.

By incorporating NBG into a GMA-based resin, researchers aim to create a composite material that is both bioactive and mechanically robust. The GMA matrix provides a scaffold that can be polymerized, or hardened, on demand (typically using light), while the dispersed NBG particles impart their regenerative properties to the surrounding tissues. This approach is particularly relevant in applications like dental fillings, where the material must withstand significant mechanical forces while also creating a favorable environment for tooth remineralization and the prevention of secondary caries. In bone tissue engineering, this compound composites are explored for use as bone cements and scaffolds that can support bone growth while gradually being replaced by new tissue.

Historical Evolution of Nbg Gma Formulations in Research

The development of NBG-GMA formulations is an extension of the broader history of bioactive materials and dental composites. The journey began with the discovery of bioactive glass by Larry Hench in 1969. researchgate.netnih.gov This pioneering work established the concept of materials that could form a living bond with tissues, a departure from the prevailing goal of creating bio-inert implants.

The application of bioactive glass in dentistry soon followed, with research exploring its use in various forms to promote tooth and bone regeneration. In parallel, the field of dental composites was advancing, largely based on the Bis-GMA resin system developed in the early 1960s. nist.gov The initial focus of composite research was on improving mechanical properties and aesthetics.

The convergence of these two fields—bioactive ceramics and polymer composites—led to the development of bioactive composites. Early research in this area focused on incorporating micron-sized particles of bioactive glass into dental resins. While these materials showed promise, challenges remained, including achieving a uniform dispersion of the filler and optimizing the balance between bioactivity and mechanical strength.

The advent of nanotechnology provided a new avenue for the evolution of these materials. The synthesis of nano-bioactive glass (NBG) offered the potential for enhanced bioactivity due to the increased surface area of the particles. Researchers then began to investigate the incorporation of NBG into GMA-based resins, leading to the this compound systems that are the subject of current academic research. This progression represents a refinement of the initial concept of bioactive composites, aiming to maximize the regenerative potential of the material while maintaining the necessary physical properties for clinical applications.

Advanced Characterization of Nbg Gma Material Architectures

Spectroscopic Analysis of NBG-GMA Chemical Bonds

Spectroscopic techniques are instrumental in elucidating the chemical bonding and functional groups present within the this compound composite, confirming the interaction between the inorganic NBG particles and the organic GMA matrix.

Fourier Transform Infrared Spectroscopy (FTIR) is a powerful technique to identify the functional groups and confirm the chemical bonding between NBG and GMA. In the FTIR spectrum of this compound, characteristic bands from both the nano-bioglass and the glycidyl (B131873) methacrylate (B99206) polymer are expected.

The spectrum of nano-bioglass typically exhibits strong absorption bands related to Si-O-Si stretching and bending vibrations. When NBG is functionalized with a methacrylate coupling agent, new peaks corresponding to the organic groups appear. For instance, the presence of –CH2, –CH3, and C=O groups on the surface of modified NBG indicates a successful covalent bonding of the methacrylate groups.

In a composite with GMA, the FTIR spectrum would show the characteristic peaks of the methacrylate backbone. The stretching vibration of the C=O group in the methacrylate ester is typically observed around 1720-1730 cm⁻¹. Other significant peaks include the C-O stretching vibrations and the characteristic bands of the epoxy ring in unreacted GMA, if present. The interaction between NBG and the GMA matrix can be inferred from shifts in the Si-O-Si bands of the nano-bioglass, suggesting a chemical linkage.

Functional Group Characteristic Wavenumber (cm⁻¹) Component
Si-O-Si Asymmetric Stretching~1000-1200NBG
Si-O-Si Bending~450-480NBG
C=O Stretching (Ester)~1720-1730GMA
C-O Stretching~1150-1250GMA
-CH2, -CH3 Stretching~2850-2960GMA

This table presents expected FTIR peak assignments for an this compound composite based on typical values for its components.

Attenuated Total Reflection (ATR) spectroscopy, a variant of FTIR, is particularly useful for the surface analysis of solid samples with minimal to no sample preparation. researchgate.net This technique allows for the direct examination of the this compound composite's surface chemistry. An evanescent wave penetrates a small depth into the sample, providing information about the surface layers where the interaction between NBG fillers and the GMA matrix is critical. researchgate.net

The ATR-FTIR spectrum of an this compound composite would be expected to show similar peaks to a standard transmission FTIR spectrum. However, the relative intensities of the peaks might differ, potentially highlighting the surface concentration of specific functional groups. For example, if the NBG particles are well-dispersed and exposed at the surface, the Si-O-Si bands might be more prominent in the ATR spectrum compared to a bulk analysis. This technique is also valuable for studying the polymerization of the GMA matrix in the composite in real-time.

Microstructural and Morphological Characterization

Microstructural and morphological analyses are crucial for understanding the spatial arrangement of the NBG filler within the GMA matrix, which directly influences the material's mechanical and functional properties.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the this compound composite. SEM analysis can reveal the dispersion of NBG particles within the GMA polymer matrix. In well-prepared composites, SEM micrographs would show NBG particles, often appearing as bright, distinct phases, uniformly distributed throughout the darker GMA matrix.

The morphology of the NBG particles, whether spherical or irregular, can be observed. Agglomeration of NBG particles, which can be detrimental to the composite's mechanical properties, can also be identified through SEM. Furthermore, the interface between the NBG particles and the GMA matrix can be examined. A good interfacial adhesion, crucial for effective stress transfer, would be indicated by a seamless transition between the two phases, without visible gaps or voids.

Transmission Electron Microscopy (TEM) offers even higher magnification and resolution than SEM, allowing for the visualization of the internal structure of the this compound composite. TEM can reveal the size and shape of individual NBG nanoparticles and their distribution within the GMA matrix at the nanoscale.

TEM analysis can provide detailed information about the this compound interface. It can help to visualize any interfacial layers that may have formed due to the chemical interaction between the NBG and GMA. The crystalline or amorphous nature of the NBG particles can also be confirmed through electron diffraction patterns obtained in the TEM.

The particle size and distribution of the NBG filler are critical parameters that significantly influence the properties of the this compound composite. Techniques such as laser diffraction or dynamic light scattering (DLS) can be used to determine the particle size distribution of the NBG powder before its incorporation into the GMA matrix.

For NBG, the particle size can range from the nanometer to the micrometer scale, depending on the synthesis method. nih.gov A narrow particle size distribution is generally desirable for achieving uniform properties in the final composite. The particle size data is often presented as a histogram or a cumulative distribution curve, providing quantitative information on the range and average size of the NBG particles.

Analysis Technique Information Obtained Typical Findings for this compound
Laser DiffractionParticle size distribution of NBG powderBimodal or unimodal distribution, with sizes ranging from nanometers to micrometers. nih.gov
Dynamic Light Scattering (DLS)Hydrodynamic diameter of NBG particles in suspensionProvides information on the state of agglomeration in a liquid medium.
Image Analysis (from SEM/TEM)Direct measurement of particle size and morphologyConfirms the size and shape of NBG particles within the composite matrix.

This table summarizes the techniques used for particle size analysis and the expected findings for the NBG component of an this compound composite.

Pore Structure and Porosity Assessment

The pore structure and porosity of this compound composites are critical parameters that influence their mechanical properties, biological interactions, and fluid transport. A thorough assessment of these features is essential for optimizing the material's performance. Techniques such as mercury intrusion porosimetry (MIP) and gas adsorption analysis, specifically the Brunauer-Emmett-Teller (BET) method, are commonly employed for this purpose.

Mercury Intrusion Porosimetry (MIP) is a powerful technique for characterizing a wide range of pore sizes, from nanometers to micrometers. It operates by forcing mercury, a non-wetting liquid, into the pores of the material under controlled pressure. The volume of mercury intruded at each pressure increment is recorded, and this data is used to generate a pore size distribution. The pressure required to intrude into the pores is inversely proportional to the pore size, allowing for a detailed analysis of the pore network. For this compound materials, MIP can provide valuable data on total pore volume, pore size distribution, and bulk density.

Brunauer-Emmett-Teller (BET) Surface Area Analysis is primarily used to determine the specific surface area of a material by measuring the physical adsorption of a gas, typically nitrogen, onto its surface at cryogenic temperatures. The amount of gas adsorbed at different partial pressures allows for the calculation of the monolayer capacity, from which the total surface area is derived. For this compound composites, the BET method can reveal information about the surface area contributed by the NBG filler particles and the polymer matrix, which is crucial for understanding interfacial interactions and bioactivity.

Micro-Computed Tomography (Micro-CT) offers a non-destructive, three-dimensional visualization of the internal structure of this compound materials. This technique uses X-rays to generate cross-sectional images that are computationally reconstructed to create a 3D model of the sample. From this model, it is possible to quantify various porosity parameters, including total porosity, open and closed porosity, pore size distribution, and pore interconnectivity. Micro-CT is particularly useful for visualizing the spatial distribution of pores and filler particles within the GMA matrix.

ParameterTechniqueInformation Provided
Pore Volume MIP, Micro-CTTotal volume of void spaces within the material.
Pore Size Distribution MIP, Micro-CTThe distribution of pore sizes within the material.
Specific Surface Area BETThe total surface area per unit of mass of the material.
Porosity MIP, Micro-CTThe percentage of void space in the material.
Pore Connectivity Micro-CTThe degree to which pores are interconnected.

X-ray Diffraction (XRD) Analysis for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a material and determining the degree of crystallinity. In the context of this compound composites, XRD is essential for characterizing the niobium-doped bioactive glass component and assessing its interaction with the amorphous polymer matrix.

The XRD pattern of a material is a unique fingerprint that depends on its crystal structure. For this compound, the analysis would typically involve comparing the obtained diffraction pattern with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

Phase Identification: The XRD pattern of NBG can reveal the presence of various crystalline silicate (B1173343) and phosphate (B84403) phases. The calcination temperature during the synthesis of NBG plays a crucial role in its crystallinity. For instance, nano bioactive glass (nBG) synthesized and calcined at 650 °C has been shown to exhibit a crystalline nature, with peaks corresponding to the Larnite (Ca₂SiO₄) crystalline mode nih.gov. Conversely, NBG calcined at 600 °C may exist in a predominantly amorphous state, characterized by a broad halo in the XRD pattern rather than sharp diffraction peaks researchgate.net. The presence of GMA in the composite would contribute to the amorphous background of the XRD pattern.

Crystallinity Assessment: The degree of crystallinity of the NBG filler can influence the bioactivity and degradation rate of the this compound composite. A higher degree of crystallinity can sometimes lead to a slower ion release rate. Quantitative phase analysis using methods like Rietveld refinement can be employed to determine the weight percentage of each crystalline phase present in the NBG filler.

Crystalline PhasePotential Presence in NBGSignificance
Larnite (Ca₂SiO₄)Can be present in crystalline nBG nih.govContributes to the bioactivity of the glass.
Amorphous Silicates/PhosphatesPredominant in amorphous NBG researchgate.netGenerally associated with higher initial ion release rates.

Elemental Composition and Distribution Mapping (e.g., EDS/EDAX)

Energy-Dispersive X-ray Spectroscopy (EDS or EDAX) is a powerful analytical technique, typically coupled with a scanning electron microscope (SEM), used to determine the elemental composition of a sample. It can also be used to create elemental maps that visualize the spatial distribution of different elements within the material's microstructure.

For this compound composites, EDS analysis is invaluable for:

Confirming Elemental Composition: Verifying the presence and relative abundance of key elements in the niobium-doped bioactive glass, such as Silicon (Si), Calcium (Ca), Phosphorus (P), and Niobium (Nb).

Assessing Homogeneity: Elemental mapping can reveal the distribution of the NBG filler particles within the GMA polymer matrix. Homogeneous distribution is often desirable for consistent material properties.

Investigating Interfacial Chemistry: High-resolution elemental mapping can provide insights into the interface between the NBG particles and the GMA matrix, which is critical for understanding adhesion and load transfer.

Studies on similar systems, such as nBG@Ag incorporated into an adhesive composite, have utilized EDX to confirm the presence of the bioactive glass particles and to analyze the elemental composition of the surrounding matrix after various treatments researchgate.net. In this compound, EDS mapping would be expected to show distinct regions corresponding to the silicon- and calcium-rich glass particles dispersed within the carbon- and oxygen-rich GMA polymer.

ElementExpected Location in this compoundAnalytical Role
Si, Ca, P, Nb NBG filler particlesConfirmation of bioactive glass composition.
C, O GMA polymer matrix and NBGMapping the distribution of the polymer phase.

Thermal Analysis Techniques for this compound Systems

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase transitions of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. For this compound composites, TGA can be used to:

Determine the thermal stability and decomposition temperature of the GMA polymer matrix.

Quantify the filler content (NBG) by measuring the residual mass after the complete decomposition of the polymer.

Investigate the effect of the NBG filler on the thermal degradation of the GMA matrix.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as the glass transition temperature (Tg) of the polymer, melting points, and crystallization events. For this compound systems, DSC can provide information on:

The glass transition temperature of the GMA polymer network, which is an indicator of the extent of cure and the mobility of the polymer chains.

The effect of the NBG filler on the Tg and curing kinetics of the GMA resin.

Research on nano-bioactive-glasses has utilized TG-DSC to understand the decomposition of organic and inorganic precursors during synthesis, indicating that precursors can be completely decomposed at temperatures around 550 °C researchgate.net.

Chemical Structure Elucidation of Bis-GMA and Related Monomers

Understanding the chemical structure of the monomers used in the this compound system, particularly Bisphenol A-glycidyl methacrylate (Bis-GMA), is fundamental to controlling the properties of the final composite. Bis-GMA is a high molecular weight monomer commonly used in dental composites due to its good mechanical properties and relatively low polymerization shrinkage.

The chemical structure of Bis-GMA consists of a central bisphenol A core with two methacrylate groups attached via glycidyl ether linkages. The presence of hydroxyl groups along the backbone contributes to its high viscosity.

In the context of this compound composites, the chemical structure of Bis-GMA and any co-monomers will influence:

Curing characteristics: The reactivity of the methacrylate groups determines the polymerization kinetics and the final degree of conversion.

Properties of the polymer matrix: The structure of the cross-linked polymer network, formed from the polymerization of Bis-GMA and other monomers, dictates the mechanical strength, stiffness, and degradation behavior of the matrix.

Mechanistic Investigations of Nbg Gma Interactions and Transformations

Interfacial Adhesion and Chemical Bonding within NBG-GMA Composites

The durability and mechanical strength of this compound (Nanosized Bioactive Glass-Glycidyl Methacrylate) composites are fundamentally reliant on the integrity of the bond between the NBG filler and the GMA-based resin matrix. This interface is crucial for transferring stress from the flexible polymer to the rigid filler particles. The establishment of a stable and robust interfacial adhesion is paramount for the long-term clinical success of these materials.

The primary strategy for enhancing this adhesion is through the use of silane (B1218182) coupling agents . These bifunctional molecules serve as molecular bridges, connecting the inorganic filler to the organic matrix. A frequently employed silane for this purpose is 3-methacryloxypropyltrimethoxysilane (MPTMS). The mechanism of action for these coupling agents involves a two-fold chemical reaction:

Reaction with the NBG Filler: The silane molecule possesses hydrolyzable alkoxy groups (e.g., methoxy (B1213986) groups). In the presence of water, these groups undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with the hydroxyl groups (-OH) present on the surface of the NBG particles, forming strong, covalent siloxane bonds (Si-O-Si) . This process effectively grafts the silane onto the filler surface. nist.govdakenchem.com

Reaction with the GMA Resin Matrix: The other end of the silane molecule contains a non-hydrolyzable organic group, such as a methacrylate (B99206) group in the case of MPTMS. This methacrylate group is chemically compatible with the GMA resin matrix and can participate in the free-radical polymerization process. During curing, this group copolymerizes with the methacrylate groups of the GMA and other monomers in the resin, creating a continuous network of covalent bonds that extends from the filler surface into the polymer matrix. nist.gov

This chemical linkage across the interface is critical for several reasons:

Enhanced Hydrolytic Stability: The oral environment is aqueous and subjects dental restorations to constant moisture. A well-bonded interface with covalent chemical linkages is more resistant to water sorption and hydrolytic degradation compared to a purely physical or mechanical interlocking. This helps to prevent the weakening of the composite over time. nih.gov

Reduced Interfacial Debonding: By creating a strong chemical connection, silanization minimizes the likelihood of gaps or voids forming at the filler-matrix interface. Such defects can act as stress concentration points and initiation sites for cracks, leading to premature failure of the restoration.

The effectiveness of the interfacial adhesion is influenced by several factors, including the specific type of silane used, the surface characteristics of the NBG particles, and the processing conditions during composite fabrication. Research has shown that optimizing the silanization process is a key step in maximizing the performance of this compound composites. nih.govnih.gov

ParameterDescriptionImpact on Interfacial Adhesion
Silane Coupling Agent Bifunctional molecule (e.g., MPTMS) that bonds to both the inorganic filler and the organic matrix.Forms covalent siloxane bonds with NBG and copolymerizes with the GMA resin, creating a strong chemical bridge.
NBG Surface Hydroxyl Groups Reactive sites on the surface of the bioactive glass particles.Essential for the condensation reaction with silanol groups from the hydrolyzed silane.
GMA Resin Matrix The polymerizable organic component of the composite.The methacrylate groups of the resin copolymerize with the organic functional groups of the silane.
Hydrolytic Stability The resistance of the interfacial bond to degradation by water.Strong covalent bonding enhances hydrolytic stability, improving the long-term durability of the composite.

Polymerization Kinetics and Network Formation in GMA Resins

The transformation of the fluid GMA-based resin into a solid, cross-linked polymer network is a critical process that dictates the final physical and mechanical properties of the this compound composite. This process, known as polymerization, is typically initiated by light activation and involves complex kinetics and structural evolution.

Primary Cyclization and Cross-linking Dynamics

During the free-radical polymerization of dimethacrylate monomers like GMA, the formation of a three-dimensional network does not proceed in a simple linear fashion. Two important competing reactions occur: cross-linking and cyclization.

Cross-linking: This is the ideal reaction where a growing polymer chain reacts with a pendant methacrylate group on another polymer chain, leading to the formation of a network structure. This process increases the molecular weight and viscosity of the system, ultimately leading to gelation and vitrification.

Primary Cyclization: This is an intramolecular reaction where a radical at the end of a growing polymer chain reacts with a pendant methacrylate group on the same chain, forming a cyclic structure. This reaction consumes a reactive group without contributing to the network formation and can lead to a less densely cross-linked and potentially weaker polymer network.

The extent of primary cyclization is influenced by the flexibility and conformation of the monomer molecules. In GMA-based systems, the presence of other monomers, such as the more flexible triethylene glycol dimethacrylate (TEGDMA), can influence the balance between cross-linking and cyclization. The dynamics of these reactions are crucial in determining the final network architecture and, consequently, the mechanical properties of the cured composite.

Influence of Monomer Composition on Polymerization Outcome

The resin matrix of this compound composites is often a mixture of several monomers to achieve a balance of desired properties. The composition of this monomer mixture has a significant impact on the polymerization kinetics and the final network structure.

Bis-GMA (Bisphenol A glycidyl (B131873) methacrylate): This is a high molecular weight, viscous monomer that forms a rigid polymer network. Its bulky structure can hinder radical mobility and may lead to a lower degree of conversion.

TEGDMA (Triethylene glycol dimethacrylate): This is a lower molecular weight, less viscous monomer that is often added as a diluent to reduce the viscosity of the resin mixture. Its higher flexibility can facilitate a greater degree of conversion and can influence the cross-linking density.

The ratio of Bis-GMA to TEGDMA is a critical parameter. A higher concentration of TEGDMA can lead to a faster polymerization rate and a higher degree of conversion, but it may also result in increased polymerization shrinkage. Conversely, a higher concentration of Bis-GMA can lead to a more rigid and less shrunken network, but potentially with a lower degree of conversion. The presence of NBG filler particles can also influence the polymerization kinetics by scattering the curing light and potentially interacting with the propagating radicals.

Polymerization Shrinkage Phenomena

One of the inherent challenges with methacrylate-based composites is the volumetric shrinkage that occurs during polymerization. This shrinkage is a result of the conversion of monomer molecules, which are held at van der Waals distances, into a covalently bonded polymer network, where the atoms are much closer together.

Polymerization shrinkage can generate significant stress at the interface between the composite and the tooth structure, potentially leading to marginal gap formation, microleakage, and secondary caries. The magnitude of polymerization shrinkage is influenced by several factors:

Degree of Conversion: Higher degrees of conversion lead to more extensive network formation and, consequently, greater volumetric shrinkage.

The development of low-shrinkage monomers and modifications to the polymerization process are active areas of research aimed at mitigating the adverse effects of polymerization shrinkage in dental composites.

Ion Release Dynamics from NBG Components in Simulated Physiological Environments

A key feature of this compound composites is their bioactivity, which is primarily attributed to the release of specific ions from the NBG filler particles when exposed to an aqueous environment. This ion release can promote the remineralization of adjacent tooth structure and impart antibacterial properties to the restorative material. The dynamics of this ion release are typically studied in simulated physiological solutions, such as simulated body fluid (SBF) or artificial saliva.

Calcium and Phosphate (B84403) Ion Elution Profiles

When this compound composites are immersed in an aqueous medium, a series of chemical reactions occurs at the surface of the NBG particles. These reactions lead to the gradual dissolution of the glass network and the release of constituent ions into the surrounding solution. Among the most important ions released are calcium (Ca²⁺) and phosphate (PO₄³⁻).

The elution profiles of these ions typically show an initial burst release, followed by a more sustained, long-term release. The initial burst is often attributed to the rapid exchange of ions at the surface of the glass particles. The subsequent sustained release is governed by the slower dissolution of the silica (B1680970) network of the bioactive glass.

Several factors can influence the rate and extent of calcium and phosphate ion release:

NBG Composition: The chemical composition of the bioactive glass, particularly the content of calcium and phosphorus oxides, directly affects the concentration of these ions available for release.

Particle Size: Nanosized NBG particles have a higher surface area-to-volume ratio compared to conventional microsized particles. This larger surface area can lead to a faster rate of ion release.

Resin Matrix Properties: The hydrophilicity and cross-linking density of the surrounding GMA-based polymer matrix can influence the diffusion of water to the NBG particles and the subsequent outward diffusion of ions. A more hydrophilic and less densely cross-linked matrix may facilitate greater ion release.

pH of the Surrounding Medium: The local pH can affect the dissolution rate of the bioactive glass. For example, an acidic environment can accelerate the ion release process.

pH Modulation and Buffering Effects

The immersion of Niobium Bioactive Glass-Glycidyl Methacrylate (this compound) composites in aqueous physiological environments, such as simulated body fluid (SBF), initiates a series of surface reactions that significantly alter the local pH. This modulation is primarily driven by the NBG component of the composite. The process begins with a rapid ion exchange between alkali and alkaline earth cations from the glass network and protons (H⁺) or hydronium ions (H₃O⁺) from the surrounding solution nih.gov.

When the NBG component comes into contact with SBF, network-modifying ions like sodium (Na⁺) and calcium (Ca²⁺) on the glass surface are exchanged for H⁺ ions from the fluid nih.gov. This consumption of protons from the medium leads to an increase in the concentration of hydroxyl ions (OH⁻), thereby raising the local pH nih.govresearchgate.net. This initial alkalization is a critical step, as the rise in pH facilitates the subsequent stages of bioactivity, including the formation of a silica gel layer and the precipitation of calcium phosphates nih.gov.

The incorporation of niobium pentoxide (Nb₂O₅) into the bioactive glass formulation influences the rate and magnitude of this pH change. Studies have shown that specific concentrations of niobium, such as 2 mol%, can lead to a higher pH value compared to niobium-free bioactive glass nih.govresearchgate.net. This effect is attributed to a higher degradation rate of the glass network in the presence of this concentration of niobium, which accelerates the ion exchange process nih.govresearchgate.net. The presence of niobium acting as a network modifier can create a higher number of non-bridging oxygen (NBO) ions, which in turn promotes a more rapid release of Na⁺ ions, further driving the pH increase nih.gov. After the initial rise, the pH may stabilize or slightly decrease as the formation of a silanol (Si-OH) layer on the glass surface progresses nih.gov.

Time PeriodDominant ProcessEffect on pH
Initial Hours (0-48h) Rapid ion exchange (Na⁺, Ca²⁺ out; H⁺ in) nih.govIncrease
Subsequent Period Formation of Si-OH layer on the glass surface nih.govStabilization or slight decrease
Niobium Influence (e.g., 2 mol%) Accelerated degradation and ion exchange nih.govresearchgate.netHigher peak pH value

Mechanisms of Bioactivity Induction by this compound Systems

The bioactivity of this compound systems is defined by their ability to form a bone-like hydroxyapatite (B223615) (HA) or hydroxycarbonate apatite (HCA) layer on their surface, which facilitates strong bonding to living bone tissue. This process is a direct consequence of the chemical changes initiated by the NBG component upon exposure to physiological fluids nih.gov. The mechanism follows a well-established sequence of events.

First, as described in the pH modulation section, an ion exchange process leads to a local increase in pH nih.gov. This alkaline environment catalyzes the hydrolytic attack of the silica network, breaking Si-O-Si bonds and leading to the formation of silanol (Si-OH) groups on the NBG surface nih.gov. These silanol groups then condense and repolymerize to form a hydrated, amorphous silica gel layer nih.gov.

This silica-rich layer, with its high surface area and negative charge, serves as a favorable site for the nucleation of calcium and phosphate ions nih.govnih.gov. It attracts Ca²⁺ and phosphate (PO₄³⁻) ions from the surrounding fluid, leading to the precipitation of an amorphous calcium phosphate (ACP) film nih.govrsc.org. Over time, this ACP layer incorporates carbonate ions from the solution and crystallizes into a stable, bone-like hydroxycarbonate apatite (HCA) layer nih.govnih.gov. The incorporation of niobium into the glass structure has been shown to promote and enhance this mineral deposition process when compared to bioactive glasses without niobium nih.govresearchgate.net. This is potentially due to niobium's role in disrupting the silica network, which may facilitate the ion release necessary for mineralization researchgate.net.

StageDescriptionKey Chemical Species Involved
1: Ion Exchange Na⁺ and Ca²⁺ release from NBG; H⁺ uptake from fluid. nih.govNa⁺, Ca²⁺, H⁺, H₃O⁺
2: Network Dissolution Increased pH causes Si-O-Si bonds to break. nih.govSi-O-Si, OH⁻
3: Silica Gel Formation Condensation of Si-OH groups forms a hydrated silica layer. nih.govSi-OH
4: ACP Nucleation Amorphous Calcium Phosphate precipitates on the silica layer. nih.govCa²⁺, PO₄³⁻
5: HCA Crystallization ACP transforms into a stable crystalline hydroxycarbonate apatite layer. nih.govCO₃²⁻

The induction of bioactivity in this compound systems is fundamentally an ion absorption and release process. The interaction with biological fluids is characterized by a dynamic, bidirectional flow of ions across the material-fluid interface.

The process is initiated by the release (leaching) of network-modifying cations from the NBG component. Primarily, Na⁺ and Ca²⁺ ions are rapidly released from the glass surface into the surrounding solution nih.gov. The presence of niobium can create more non-bridging oxygens in the glass network, which facilitates a faster release of these modifier ions, particularly Na⁺ nih.gov.

Simultaneously, the material absorbs protons (H⁺) and hydronium ions (H₃O⁺) from the physiological fluid, which is the other half of the initial ion exchange that drives the pH increase nih.gov. Following the formation of the silica gel layer, the surface becomes an active site for the absorption of mineral-forming ions from the solution. The negatively charged surface attracts and absorbs Ca²⁺ and PO₄³⁻ ions from the simulated body fluid, which are then incorporated into the growing amorphous calcium phosphate and subsequent HCA layers nih.gov. Studies on niobium-containing phosphate glasses have also demonstrated the controlled release of niobium ions into the solution, suggesting its potential biological role mdpi.com.

IonDirection of MovementRole in Bioactivity
Na⁺ Release (from NBG to fluid)Initiates ion exchange, contributes to pH increase nih.gov.
Ca²⁺ Release (from NBG to fluid) & Absorption (from fluid to surface)Initial release contributes to supersaturation; later absorption forms the apatite layer nih.gov.
H⁺ / H₃O⁺ Absorption (from fluid to NBG surface)Consumed during initial ion exchange, causing pH to rise nih.gov.
PO₄³⁻ Absorption (from fluid to surface)Combines with Ca²⁺ to form the apatite layer nih.gov.
Nb⁵⁺ Release (from NBG to fluid)Controlled release may have therapeutic effects mdpi.com.

Surface Energy and Wetting Phenomena in this compound Systems

The surface properties of this compound composites, specifically surface free energy (SFE) and wettability, are critical for their interaction with biological fluids and tissues. These properties are predominantly governed by the GMA-based polymer matrix, although the exposed NBG filler particles can influence local characteristics.

Resin-based composites are typically classified as materials with low surface free energy mdpi.commdpi.com. Studies on various dental composites have reported SFE values in the range of 34 to 49 mJ/m² mdpi.commdpi.com. This energetic state influences how liquids, such as saliva or blood plasma, spread across the surface.

Wettability is quantified by measuring the contact angle of a liquid on the material's surface nih.govdtic.milugm.ac.id. A lower contact angle indicates better wetting (a more hydrophilic surface), while a higher contact angle signifies poorer wetting (a more hydrophobic surface) dtic.mil. The chemical composition of the resin matrix is a key determinant of its wetting behavior. For instance, composites containing bisphenol A-glycidyl methacrylate (Bis-GMA) tend to exhibit a more hydrophilic character nih.gov. While the bulk of the this compound composite surface is the GMA polymer, the presence of hydrophilic NBG particles at the surface can create sites of altered wettability. The interaction with aqueous media is essential for the ion exchange process to begin, making the initial wetting of the surface a prerequisite for bioactivity.

Material TypeTypical Surface Free Energy (SFE)Typical Water Contact AngleWettability Character
General Resin Composites 34 - 49 mJ/m² mdpi.commdpi.com59° - 85° mdpi.comnih.govLow SFE, variable (hydrophilic to hydrophobic)
Bis-GMA containing Composites ~40 mJ/m² mdpi.com~59° mdpi.comMore Hydrophilic nih.gov

Degradation Pathways of this compound Components

The long-term performance and biological interaction of this compound composites are influenced by the degradation of both the inorganic NBG filler and the organic GMA polymer matrix. These components degrade via distinct mechanisms.

The degradation of the NBG component is a controlled dissolution process that is synonymous with its bioactivity. As detailed previously, it involves ion exchange with the physiological environment, leading to the breakdown of the silicate (B1173343) network and the release of biologically active ions nih.govutupub.fi. This process is highly dependent on the local pH; acidic conditions can accelerate dissolution, while the formation of a dense HCA layer can slow it down utupub.filibrarynmu.com.

The GMA polymer matrix degrades primarily through hydrolytic degradation dental-tribune.comscientific.netsemanticscholar.org. Water molecules can diffuse into the polymer network and attack the ester linkages within the methacrylate backbone, a process known as hydrolysis dental-tribune.commdpi.comnih.gov. This chemical reaction, which can be catalyzed by enzymes present in the oral environment, leads to polymer chain scission mdpi.comnih.govresearchgate.net. This degradation can weaken the material's mechanical properties and lead to the release of byproducts such as methacrylic acid mdpi.com. Furthermore, the interface between the NBG filler and the GMA matrix is also a potential site for degradation. The silane coupling agent used to bond the inorganic filler to the organic matrix is susceptible to hydrolysis, which can compromise the integrity of the composite material mdpi.com.

ComponentPrimary Degradation MechanismKey FactorsDegradation Products
Niobium Bioactive Glass (NBG) Controlled dissolution via ion exchange and network breakdown nih.govutupub.fi.pH, fluid composition utupub.filibrarynmu.com.Biologically active ions (Na⁺, Ca²⁺, Si(OH)₄, PO₄³⁻, Nb⁵⁺) nih.govmdpi.com.
Glycidyl Methacrylate (GMA) Matrix Hydrolysis of ester bonds dental-tribune.commdpi.comnih.gov.Water sorption, enzymes, pH nih.govmdpi.comnih.gov.Methacrylic acid, polymer fragments mdpi.com.
Filler-Matrix Interface Hydrolysis of silane coupling agent mdpi.com.Water penetration nih.gov.Weakened interfacial bond.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations are widely employed to investigate the polymerization mechanisms and structural evolution of GMA-based systems. These simulations offer a molecular-level understanding of how monomers link to form polymers and how network structures develop, which is crucial for tailoring material properties.

For instance, MD simulations have been utilized to study the dual-cured thermosets based on Glycidyl Methacrylate (GMA) and various hardeners. This computational procedure allows for the prediction of macroscopic properties by modeling sequential chain-growth and step-growth polymerization mechanisms acs.org. The mobility of the hardener within the once-cured samples directly influences the final density of the dual-cured materials. Furthermore, the mechanical properties of these dual-cured samples, such as Young's modulus, show a dependence on the architecture of the hardener, with linear aliphatic amines yielding smaller Young's modulus values compared to cyclic amines acs.org.

MD simulations have also been instrumental in understanding the stability and dispersion of carbon nanotube-polymer solutions, including those involving polystyrene-co-glycidyl methacrylate (P(St-co-GMA)) copolymers. These studies reveal that π-stacking interactions between aromatic groups and graphene surfaces play a significant role in the dispersion of carbon nanotubes, leading to stabilized solutions core.ac.uk. Such insights are vital for designing advanced polymer nanocomposites where GMA acts as a crucial component in the polymer matrix.

Table 1: Influence of Hardener Architecture on Mechanical Properties of Dual-Cured GMA Thermosets acs.org

Hardener TypeHardener ArchitectureYoung's Modulus (GPa)
Diethylenetriamine (DETA)Linear AliphaticLower
Tris(2-aminoethyl)amine (TREN)Linear AliphaticLower
Isophoronediamine (IPDA)Cyclic AliphaticHigher
Diethyltoluenediamine (DETDA)Cyclic AromaticHigher

Computational Approaches to Interfacial Interaction Prediction

The performance of GMA-based composites, especially in applications requiring strong adhesion, heavily relies on the nature of interfacial interactions between the polymer matrix and reinforcing fillers. Computational approaches, particularly molecular dynamics simulations, are powerful tools for predicting and characterizing these interactions.

Studies have shown that surface modification of fillers, such as nanofibers, with GMA-containing resins can enhance interfacial adhesion through the formation of an interpenetrating network (IPN) structure. This leads to improved stress transfer and increased resistance to fracture in reinforced resin composites nih.gov. Computational models can help elucidate the mechanisms behind these enhanced interactions, providing guidance for optimizing material design.

Predictive Models for Ion Release and Bioactivity

In the context of bioactive materials, particularly those combining GMA-based resins with bioactive glasses (NBG/NbG), predictive models are essential for understanding and optimizing ion release and subsequent bioactivity. Bioactive glasses are known for their ability to release ions (e.g., calcium, phosphate, fluoride, silicon) that can stimulate tissue regeneration and remineralization mdpi.comnih.govuzh.ch.

Computational and analytical models are developed to predict the dissolution behavior of bioactive glasses and the kinetics of ion release. For instance, an analytical model based on a two-step mechanism has been proposed for cation release from Bioglass 45S5, demonstrating that the early stage of dissolution can be diffusion-controlled, while the second stage resembles a first-order homogeneous dissolution nih.gov. Differences in initial surface area significantly influence the rate of elemental release and calcium phosphate reprecipitation nih.gov.

Predictive models are also used to evaluate the biological performance of novel bioactive glasses. Three-dimensional cellular models, for example, can serve as predictive tools to discriminate between different potential bioactive materials by evaluating their biocompatibility and regenerative potential in vitro before proceeding to in vivo experiments mdpi.com. This approach helps in identifying compositions that are effective for tissue engineering and bone regeneration mdpi.com.

The incorporation of bioactive particles like Niobophosphate (NbG) or Bioglass 45S5 into resin composites (which can be GMA-based) has shown promise in neutralizing acidic environments and promoting hydroxyapatite precursor formation, with computational models aiding in understanding these complex interactions and predicting their long-term behavior uzh.chmdpi.com.

Table 2: Key Ions Released from Mesoporous Bioactive Glass (MBG-75S) Over Time mdpi.com

IonConcentration Change (3 days)Concentration Change (7 days)Statistical Significance (p-value)
Ca²⁺Significant increaseSignificant increase< 0.005
SiliconSignificant increaseSignificant increase< 0.005
PhosphorusSignificant decreaseSignificant decrease< 0.005

Theoretical and Computational Modeling of Nbg Gma System Behaviors

Hydrogels for 3D Cell Culture and Tissue Engineering

The rapid and cytocompatible gelation of NBG-GMA formulations via thiol-ene chemistry makes them ideal for creating hydrogels for 3D cell culture. nih.gov These hydrogels can mimic the extracellular matrix and provide a supportive environment for cells to grow and organize into tissue-like structures. The ability to tailor the mechanical properties and incorporate bioactive signals allows researchers to study the effects of the microenvironment on cell behavior.

Research Findings on Thiol-Norbornene Hydrogels for Cell Spreading

Norbornene Functionalization per Polymer Chain Stress Relaxation (%) Cell Morphology (Aspect Ratio)
High (f=40) 42.3 ± 0.1 Spherical/Compact (1.22 ± 0.01)

This table illustrates how tuning the network topology of norbornene-modified hyaluronic acid hydrogels can impact cell spreading, a principle applicable to this compound systems. nih.gov

Bioinks for 3D Bioprinting

The photo-curable nature of this compound formulations makes them suitable for use as bioinks in 3D bioprinting applications. The precursor solution, containing cells and the this compound monomer, can be extruded through a nozzle and then crosslinked in a layer-by-layer fashion using light to create complex, cell-laden structures. The ability to rapidly cure the ink after deposition is critical for maintaining the shape and fidelity of the printed construct.

Dental and Orthopedic Composites

The methacrylate (B99206) component of this compound suggests its potential use in dental and orthopedic composites. Methacrylate-based polymers are widely used in these applications due to their good mechanical properties and durability. The additional functionality provided by the norbornene and epoxy groups could be exploited to improve adhesion to tooth or bone tissue, or to create composites with enhanced toughness and fracture resistance.

Conclusion

NBG-GMA represents a class of multifunctional monomers with significant potential in the field of biomaterials. Its unique chemical structure, featuring norbornene, methacrylate (B99206), and epoxy groups, allows for a high degree of control over material properties through various polymerization and modification strategies. The ability to form biocompatible hydrogels with tunable mechanical and biological properties makes this compound-based formulations promising candidates for applications in tissue engineering, 3D bioprinting, and regenerative medicine. Further research into the synthesis and application of these versatile monomers is likely to yield new and innovative biomaterial solutions.

Future Research Directions and Emerging Paradigms for Nbg Gma Systems

Integration with Smart and Responsive Materials

A significant area of future research involves integrating NBG-GMA systems with smart and responsive material concepts. Smart materials possess the ability to alter their properties in response to external stimuli such as temperature, pH, light, or mechanical stress wikipedia.orgthegoodscentscompany.comwikipedia.orgwikidata.org. By incorporating NBG particles into GMA-based polymer matrices, researchers are exploring the development of composites that can exhibit controlled release of ions or therapeutic agents, or undergo reversible changes in their physical characteristics. For instance, the pH-responsive nature of certain polymer hydrogels, which can be modified with GMA, offers a pathway for on-demand drug delivery systems wikidata.org. Similarly, the bioactivity of NBG could be modulated by a responsive GMA matrix, leading to adaptive implants that release bioactive ions in a regulated manner based on physiological cues. This integration aims to create dynamic materials capable of interacting intelligently with their environment, enhancing their therapeutic efficacy and adaptability within biological systems.

Development of Multifunctional this compound Systems

The pursuit of multifunctional this compound systems represents another critical research direction. Multifunctionality in this context refers to the ability of the material to perform multiple synergistic tasks simultaneously, such as providing mechanical support, promoting tissue regeneration, and delivering therapeutic agents. Nanoparticulate systems, including NBG, are recognized for their inherent multifunctionalities fishersci.pt. Composites incorporating nanosized bioactive glass (NBG) particles within biopolymer matrices have already demonstrated enhanced bioactivity, biocompatibility, and biodegradability, alongside improved mechanical properties like compressive strength and stability. Future work will focus on designing this compound systems that combine the regenerative potential of NBG with the robust and versatile polymeric network formed by GMA. This could lead to materials that not only stimulate bone growth but also possess antimicrobial properties, integrate sensing capabilities, or facilitate targeted drug delivery, thereby offering comprehensive solutions for complex biomedical challenges.

Advanced Computational Design of this compound Materials

Advanced computational design plays an increasingly vital role in accelerating the discovery and optimization of this compound materials. Computational methods, including Density Functional Theory (DFT), Quantum Mechanics (QM), and Molecular Dynamics (MD) simulations, provide powerful tools to predict material properties, simulate interactions at the atomic and molecular scales, and understand complex phenomena. For this compound systems, computational design can be leveraged to:

Predict properties: Simulate the mechanical strength, degradation rates, and bioactivity of different this compound compositions before experimental synthesis.

Optimize structure: Design optimal NBG particle size, morphology, and distribution within the GMA matrix to achieve desired performance characteristics.

Understand interactions: Model the interfacial interactions between NBG and GMA components, guiding the selection of appropriate surface modifications or coupling agents.

Guide synthesis: Inform the development of novel synthesis routes by predicting reaction pathways and the resulting material architecture.

Accelerate development: Reduce the need for extensive trial-and-error experimentation, significantly shortening the development cycle for new this compound materials wikidata.org. The integration of machine learning algorithms and artificial intelligence further enhances these capabilities, allowing for rapid exploration of vast material design spaces and identification of promising candidates.

Q & A

Q. What methodologies validate the reliability of data collection instruments (e.g., NMR, HPLC) in this compound studies?

  • Methodological Answer : Conduct pre-study calibration checks and inter-laboratory comparisons. Validate instruments using certified reference materials (CRMs) and document precision/accuracy metrics in supplementary files. Pilot-test protocols with internal replicates to assess variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.